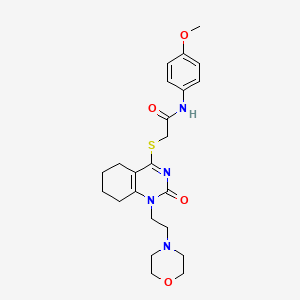
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide (CAS Number: 898450-79-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities supported by empirical studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N4O4S, with a molecular weight of 444.5 g/mol. The structure includes a methoxyphenyl group and a morpholinoethyl-thioacetamide moiety linked to a hexahydroquinazolin scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄N₄O₄S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 898450-79-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the hexahydroquinazolin core and subsequent functionalization with thioacetamide and methoxyphenyl groups. Various synthetic routes have been documented in literature, often utilizing common reagents like chloroacetyl derivatives and morpholine.
Anticancer Activity
The anticancer properties of related compounds have been well-documented. For example, phenoxy-N-aromatic acetamides have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The specific effects of this compound on cancer cell lines remain an area for further exploration.
Anti-inflammatory Effects
Compounds containing the morpholinoethyl-thioacetamide structure have demonstrated anti-inflammatory properties in various models. These effects are often attributed to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
Analgesic Properties
Research indicates that certain derivatives exhibit analgesic effects comparable to established analgesics. This suggests that this compound may also possess similar properties .
Case Studies
Several studies highlight the biological activity of related compounds:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of phenoxy-N-acetamides against E. coli and S. aureus. Results indicated significant inhibition zones compared to control groups.
-
Anticancer Evaluation :
- In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain derivatives led to reduced cell viability and induced apoptosis.
-
Anti-inflammatory Testing :
- In animal models, compounds similar to this one were tested for their ability to reduce inflammation markers post-injury or infection.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-30-18-8-6-17(7-9-18)24-21(28)16-32-22-19-4-2-3-5-20(19)27(23(29)25-22)11-10-26-12-14-31-15-13-26/h6-9H,2-5,10-16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJVLMPUBAIUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














